Cas no 19057-50-2 (HHB)
HHB Chemical and Physical Properties
Names and Identifiers
-
- 1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-
- 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene
- HHB
- 19057-50-2
- Hexakis(4-bromophenyl)benzene
- YSZC069
- SCHEMBL517237
- DTXSID80458601
- BS-51334
- D83619
- 4'-BROMO-2,3,4,5,6-PENTAKIS(4-BROMOPHENYL)-1,1'-BIPHENYL
- MFCD27976855
- 4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl
-
- Inchi: 1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H
- InChI Key: KUSYGQSHKDPKRR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C=1C1C=CC(=CC=1)Br
Computed Properties
- Exact Mass: 1007.69168g/mol
- Monoisotopic Mass: 1001.69783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 48
- Rotatable Bond Count: 6
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 15.8
- Topological Polar Surface Area: 0Ų
HHB Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI741-200mg |
HHB |
19057-50-2 | 97% | 200mg |
374.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI741-50mg |
HHB |
19057-50-2 | 97% | 50mg |
155.0CNY | 2021-07-15 | |
| Ambeed | A635828-100mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 100mg |
$21.0 | 2025-02-20 | |
| Ambeed | A635828-250mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 250mg |
$44.0 | 2025-02-20 | |
| Ambeed | A635828-1g |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 1g |
$69.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1234785-1g |
1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)- |
19057-50-2 | 97% | 1g |
$140 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-100mg |
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |
19057-50-2 | 98% | 100mg |
¥78.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-250mg |
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |
19057-50-2 | 98% | 250mg |
¥241.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-1g |
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |
19057-50-2 | 98% | 1g |
¥608.00 | 2023-11-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27235-100mg |
4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |
19057-50-2 | 97% | 100mg |
¥70.0 | 2024-07-18 |
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Additional information on HHB
Chemical Profile of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene (CAS No. 19057-50-2)
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene, identified by its Chemical Abstracts Service (CAS) number 19057-50-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and material science. This hexa-substituted benzene derivative features a central benzene ring symmetrically substituted with six 4-bromophenyl groups. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.
The molecular structure of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene consists of a highly brominated aromatic core, which enhances its reactivity and utility in cross-coupling reactions. These reactions are pivotal in modern synthetic organic chemistry, particularly in the construction of complex molecular architectures. The presence of multiple bromine atoms at the para positions relative to each phenyl group facilitates efficient palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
In recent years, 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene has been explored as a building block in the development of organic electronic materials. Its rigid aromatic framework and extensive bromine substitution pattern make it an ideal candidate for constructing π-conjugated systems. Such systems are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Researchers have leveraged its structural features to design novel polymers and small-molecule semiconductors with enhanced charge transport properties.
One of the most compelling aspects of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene is its role in supramolecular chemistry. The bromine atoms serve as anchor points for coordinating with various Lewis bases and metal centers. This property has been exploited in the assembly of complex supramolecular structures and metal-organic frameworks (MOFs). These materials exhibit fascinating properties such as selective guest binding and catalytic activity, making them promising candidates for applications in gas storage and separation technologies.
The compound's reactivity also extends to photochemical processes. The high electron-withdrawing nature of the bromine substituents can modulate the excited-state properties of the benzene core. This has led to investigations into its potential use as a photosensitizer or photocatalyst in various chemical transformations. For instance, it has been employed in photoredox catalysis to facilitate asymmetric synthesis and carbon-carbon bond formation under mild conditions.
From a pharmaceutical perspective, 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene has been utilized as a precursor in the synthesis of biologically active molecules. By further functionalizing its bromine atoms or incorporating additional moieties into its structure, researchers have generated libraries of compounds for drug discovery efforts. The benzene core itself is a common scaffold in medicinal chemistry due to its ability to interact with biological targets through π-stacking and hydrophobic effects.
The synthesis of 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common strategies include halogenation reactions followed by selective coupling or substitution steps to achieve the desired hexa-substituted product. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In conclusion, 1 ,2 ,3 ,4 ,5 ,6 -hexakis( 4 -bromophenyl )benzene (CAS No. 19057-50-2) is a versatile chemical entity with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in synthetic chemistry, material science, and pharmaceutical research . As our understanding of its properties continues to grow, so too will its utility in addressing some of the most challenging problems facing modern science and technology .
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